m-(2-(Methylamino)propyl)phenol
Description
Contextualization within Phenolic and Amine Chemical Spaces
The dual functionality of m-(2-(Methylamino)propyl)phenol, possessing both a hydroxyl group attached to a benzene (B151609) ring (a phenol) and a secondary amine group on a propyl side chain, places it in a versatile chemical space. Phenols are widely recognized for their acidic nature and participation in electrophilic aromatic substitution reactions, while amines are characterized by their basicity and nucleophilic properties. The presence of both moieties within the same molecule gives rise to a rich and complex chemical behavior, allowing it to participate in a diverse array of chemical transformations. This duality is a key factor in its utility as a building block in the synthesis of more complex molecules.
The meta-position of the propylamino group relative to the hydroxyl group on the aromatic ring further influences its electronic properties and reactivity. This specific substitution pattern dictates the regioselectivity of its reactions and modulates the pKa values of both the phenolic and amino groups.
Chemical Class and Distinctive Structural Features of this compound
From a classification standpoint, this compound is a substituted phenol (B47542) and a secondary amine. Its structure is characterized by a central benzene ring, a hydroxyl group at position 3, and a 2-(methylamino)propyl group at position 1. The side chain contains a chiral center at the second carbon atom, meaning the compound can exist as a pair of enantiomers. This stereochemical feature is of particular importance in biological systems, where molecular recognition is often highly stereospecific.
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H15NO |
| Average Mass | 165.236 g/mol |
| Monoisotopic Mass | 165.115364 g/mol |
| IUPAC Name | 3-(2-(methylamino)propyl)phenol |
The interplay between the electron-donating amino group and the electron-withdrawing, yet also potentially hydrogen-bond donating, hydroxyl group creates a unique electronic environment within the aromatic ring. This intricate electronic balance is a defining feature that governs its interactions and reactivity.
Overview of Research Significance in Organic Synthesis and Chemical Biology
In the field of organic synthesis, this compound serves as a versatile precursor for the construction of a variety of more complex molecular architectures. Its functional groups can be selectively modified or used as handles to introduce other functionalities. For instance, the phenolic hydroxyl group can be etherified or esterified, while the secondary amine can undergo acylation, alkylation, or be used in the formation of heterocyclic rings. The synthesis of m-aryloxy phenols, for example, is a significant area of research for creating compounds with tailored properties for applications ranging from materials science to pharmaceuticals. mdpi.com
From a chemical biology perspective, the structural motifs present in this compound are found in numerous biologically active compounds. The phenethylamine (B48288) scaffold, a related structural core, is a well-known pharmacophore present in many neurotransmitters and drugs. The specific arrangement of the hydroxyl and amino groups in this compound makes it a subject of interest for investigating ligand-receptor interactions and for the design of novel bioactive molecules. Its potential to interact with biological targets is a key driver of its research significance.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)6-9-4-3-5-10(12)7-9/h3-5,7-8,11-12H,6H2,1-2H3 |
InChI Key |
JSOOLYZYONLSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of M 2 Methylamino Propyl Phenol
Synthetic Routes and Strategies for m-(2-(Methylamino)propyl)phenol
The construction of the this compound scaffold hinges on carefully planned synthetic routes that prioritize the formation of the meta-substituted isomer with high yield and purity.
Precursor Selection and Reaction Design for the m-Substituted Isomer
The journey towards this compound often commences with precursors that already possess the desired meta-substitution pattern. A common starting material is a compound bearing a methoxy (B1213986) group at the meta position of the benzene (B151609) ring, which can later be demethylated to reveal the phenolic hydroxyl group. For instance, the synthesis can start from 3-(3-methoxyphenyl)-2-methylvaleric acid. google.com This strategic choice of precursor simplifies the synthetic sequence by avoiding complex and often low-yielding aromatic substitution reactions to install the meta-hydroxyl group at a later stage.
Another approach involves the use of Grignard reagents reacting with aldehydes or ketones to form an intermediate alcohol. encyclopedia.pub The careful selection of a meta-substituted aromatic aldehyde or ketone is crucial for directing the synthesis towards the desired isomer. The subsequent conversion of the resulting alcohol to the target amine completes the synthesis.
The table below outlines common precursors and their corresponding reaction designs for the synthesis of the m-substituted isomer.
| Precursor | Reaction Design | Key Advantages |
| 3-(3-Methoxyphenyl)-2-methylvaleric acid | Resolution, halogenation, amidation, reduction, and demethylation. google.com | Establishes the meta-substitution pattern early in the synthesis. |
| m-Substituted benzaldehyde/ketone | Grignard reaction followed by amination. encyclopedia.pub | Versatile approach allowing for variation in the side chain. |
| 3-Chlorocyclohex-2-en-1-one | Reaction with phenols followed by bromination and aromatization. encyclopedia.pub | Metal-free and operates at ambient temperature. |
Key Chemical Transformations (e.g., Reductive Amination, Nucleophilic Substitution)
Two pivotal transformations in the synthesis of this compound and its analogs are reductive amination and nucleophilic substitution.
Reductive amination is a versatile method for forming the crucial C-N bond. This reaction typically involves the reaction of a ketone or aldehyde with an amine, such as methylamine, in the presence of a reducing agent. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed, with sodium borohydride (B1222165) being a common choice due to its mildness and selectivity. organic-chemistry.org The use of catalysts, such as palladium on carbon (Pd/C) or Raney nickel, can enhance the efficiency of the reduction. rsc.orgresearchgate.net The heterogeneously catalyzed reductive amination of phenolics is considered an environmentally favorable route for synthesizing amines. nih.gov
Nucleophilic substitution also plays a role, particularly in the introduction of the amino group. A suitable leaving group, such as a halogen, on the propyl side chain can be displaced by methylamine. This approach, however, may require harsher conditions and can be prone to side reactions.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of this compound necessitates the careful optimization of reaction conditions. Key parameters that are often fine-tuned include:
Temperature: The demethylation step, for example, can be conducted at temperatures ranging from 100-200 °C. google.com
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to accelerate reductive amination reactions. organic-chemistry.org
Catalyst: The type and loading of the catalyst in reductive amination are critical. Studies have shown that the support material (e.g., Al2O3, C, SiO2) and the size of the metal nanoparticles can influence catalytic performance. rsc.org
pH: In the final purification steps, such as salt formation for crystallization, controlling the pH is essential to ensure high purity of the final product. For instance, adjusting the pH to approximately 2.0 with an acetone (B3395972) hydrochloride solution is used to precipitate tapentadol (B1681240) hydrochloride. google.com
Synthesis of Structural Analogs and Derivatives of this compound
The core structure of this compound can be modified to explore structure-activity relationships and develop new compounds with tailored properties. This involves the synthesis of enantiopure forms and the introduction of additional functional groups.
Approaches to Enantiopure Aminophenol Synthesis
Since the 2-propyl position of this compound is a stereocenter, the synthesis of enantiomerically pure forms is often desired. Several strategies can be employed:
Resolution of Racemic Mixtures: A classical approach involves the separation of a racemic mixture of the final compound or a key intermediate. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. For instance, (2R,3R)-3-(3-methoxyphenyl)-2-methylpentanoic acid can be obtained through resolution using R-(+)-alpha-phenylethylamine. google.com
Asymmetric Synthesis: This more modern approach aims to create the desired stereocenter with high enantioselectivity from the outset. This can be accomplished using chiral catalysts or auxiliaries. Fungal reductive aminases, for example, have been utilized for the asymmetric synthesis of chiral primary amines with high enantiomeric excess. rsc.org
Chiral Pool Synthesis: This method utilizes readily available enantiopure starting materials. For example, enantiopure beta-amino alcohols can be converted into N-hydroxyethylamides, which then undergo a series of reactions to yield enantiopure imidazolines, demonstrating a modular approach to chiral amine synthesis. nih.gov
Regioselective Introduction of Additional Functional Groups
The aromatic ring and the side chain of this compound offer opportunities for the regioselective introduction of additional functional groups to modulate the compound's properties.
Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzene ring. The directing effects of the hydroxyl and alkylamino-propyl groups will influence the position of substitution. For instance, demethylation of m-methoxy phenols is a common method to produce m-aryloxy phenols. nih.gov Hydrolysis of diazonium salts derived from anilines also provides a route to substituted phenols. encyclopedia.pub
Side Chain Modification: The secondary amine in the side chain can be further alkylated or acylated to introduce a variety of functional groups. For example, N,N-dimethylation of amines can be achieved using paraformaldehyde and sodium borohydride. organic-chemistry.org
The table below summarizes methods for introducing additional functional groups.
| Functional Group Location | Method | Reagents |
| Aromatic Ring | Demethylation of m-methoxy phenols | Strong acids (e.g., HBr in acetic acid) nih.gov |
| Aromatic Ring | Hydrolysis of diazonium salts | Diazonium salts in a two-phase system encyclopedia.pub |
| Side Chain (Amine) | N,N-dimethylation | Paraformaldehyde, Sodium borohydride organic-chemistry.org |
Derivatization Strategies for Specific Research Applications (e.g., Hapten Conjugation)
The development of immunoassays for the detection and quantification of small molecules like this compound necessitates its covalent linkage to a larger carrier protein, a process known as hapten conjugation. Since small molecules alone are typically non-immunogenic, this conjugation renders them capable of eliciting an immune response and producing antibodies. The design of the hapten, which is the derivatized small molecule, is a critical step that influences the specificity and sensitivity of the resulting immunoassay.
A common strategy for the derivatization of phenolic compounds for hapten conjugation involves the introduction of a spacer arm containing a terminal carboxylic acid group. researchgate.net This carboxylic acid can then be readily coupled to the free amine groups of a carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA).
For this compound, a plausible derivatization strategy can be adapted from methodologies developed for structurally similar compounds, such as methamphetamine analogues. nih.gov This involves a multi-step synthesis to introduce a linker at the phenolic hydroxyl group.
A proposed synthetic route would first involve the protection of the secondary amine to prevent its reaction in subsequent steps. This could be achieved by reacting this compound with a suitable protecting group. Following protection, the phenolic hydroxyl group can be derivatized. One effective method is etherification with an alkyl halide bearing a terminal ester group. For example, reaction with an ethyl bromoalkanoate (e.g., ethyl 6-bromohexanoate) in the presence of a base would introduce an ester-terminated spacer arm onto the phenolic oxygen.
The subsequent step would involve the hydrolysis of the ester group to the corresponding carboxylic acid, yielding the final hapten. This is typically achieved under basic conditions, followed by acidification. Finally, the protecting group on the secondary amine would be removed under appropriate conditions to yield the hapten ready for conjugation.
The conjugation of the synthesized hapten to a carrier protein is commonly achieved using the carbodiimide (B86325) method. nih.gov In this process, the carboxylic acid group of the hapten is activated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester. This activated hapten is then reacted with the carrier protein, forming stable amide bonds with the lysine (B10760008) residues on the protein surface.
The following interactive data table summarizes a proposed synthetic pathway for the derivatization of this compound for hapten conjugation.
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
| 1 | This compound | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, triethylamine | N-Boc-protected this compound | Protection of the secondary amine |
| 2 | N-Boc-protected this compound | Ethyl 6-bromohexanoate, potassium carbonate | Ethyl 6-(3-(2-(N-Boc-methylamino)propyl)phenoxy)hexanoate | Introduction of an ester-terminated spacer arm |
| 3 | Ethyl 6-(3-(2-(N-Boc-methylamino)propyl)phenoxy)hexanoate | Lithium hydroxide, water/THF | 6-(3-(2-(N-Boc-methylamino)propyl)phenoxy)hexanoic acid | Hydrolysis of the ester to a carboxylic acid |
| 4 | 6-(3-(2-(N-Boc-methylamino)propyl)phenoxy)hexanoic acid | Trifluoroacetic acid | 6-(3-(2-(Methylamino)propyl)phenoxy)hexanoic acid (Hapten) | Deprotection of the secondary amine |
| 5 | Hapten, Carrier Protein (e.g., BSA) | EDCI, NHS | Hapten-Protein Conjugate | Covalent linkage to the carrier protein |
This systematic approach ensures that the key structural features of the original molecule are preserved in the hapten, which is crucial for the generation of specific antibodies for use in immunoassays.
Spectroscopic and Chromatographic Characterization of M 2 Methylamino Propyl Phenol
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of m-(2-(Methylamino)propyl)phenol. By probing the interaction of the molecule with electromagnetic radiation, these methods provide a wealth of information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR spectra reveal the chemical environment of the hydrogen atoms. The aromatic protons on the phenol (B47542) ring typically appear as a complex multiplet in the downfield region. The protons of the propyl chain and the methylamino group exhibit characteristic shifts and splitting patterns based on their neighboring protons. For instance, the methyl group attached to the nitrogen would appear as a doublet, coupled to the single proton on the nitrogen.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the propyl side chain, and the methyl carbon of the amino group. The chemical shifts of the aromatic carbons are influenced by the position of the hydroxyl and the aminopropyl substituents.
Quantitative NMR (qNMR) can be employed for the precise determination of the purity of this compound by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard.
| NMR Data for a Related Compound: Propyl Methanoate | |
| Proton Environment | Chemical Shift (ppm) |
| HCOOCH₂CH₂CH₃ | 8.04 (singlet) |
| HCOOCH₂CH₂CH₃ | 4.16 (triplet) |
| HCOOCH₂CH₂CH₃ | 1.61 (sextet) |
| Note: This data is for a structurally related compound and serves as an illustrative example of NMR data interpretation. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within the this compound molecule. mrclab.com
IR Spectroscopy is used to identify the various functional groups present. solubilityofthings.com The spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. A peak in the 3300-3500 cm⁻¹ range would indicate the N-H stretching of the secondary amine. C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are typically observed in the 1450-1600 cm⁻¹ region. solubilityofthings.com
UV-Vis Spectroscopy provides insights into the electronic transitions within the molecule. psu.edu Phenolic compounds typically exhibit absorption maxima in the ultraviolet region. msu.edu The UV spectrum of this compound would likely show characteristic absorption bands related to the π→π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the presence of the hydroxyl and methylaminopropyl substituents. psu.edu
| Spectroscopic Data | |
| Technique | Expected Absorption Regions/Wavelengths |
| IR Spectroscopy | O-H stretch: 3200-3600 cm⁻¹, N-H stretch: 3300-3500 cm⁻¹, Aromatic C-H stretch: ~3030 cm⁻¹, Aliphatic C-H stretch: 2850-2960 cm⁻¹, Aromatic C=C stretch: 1450-1600 cm⁻¹ |
| UV-Vis Spectroscopy | ~270-280 nm (π→π* transitions of the substituted benzene ring) |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HR-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC/MSn))
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. solubilityofthings.com
Mass Spectrometry (MS) of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for similar phenolic compounds often involve the loss of the alkyl side chain or rearrangements. youtube.com
High-Resolution Mass Spectrometry (HR-MS) allows for the precise determination of the molecular formula of the compound by measuring the mass-to-charge ratio to a very high degree of accuracy. nih.gov This can definitively confirm the elemental composition of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov For volatile or derivatized phenols, GC-MS can separate the compound from a mixture and provide its mass spectrum for identification. epa.gov
Liquid Chromatography-Mass Spectrometry (LC/MSn) is particularly useful for non-volatile compounds. The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Tandem mass spectrometry (MSn) can be used to perform further fragmentation of selected ions, providing more detailed structural information. nih.gov
| Mass Spectrometry Data for a Related Compound: 2-Propylphenol | |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Note: This data is for a structurally related compound and serves as an illustrative example of mass spectrometry data. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. epa.gov A reversed-phase HPLC method would typically be employed for the analysis of this compound. In this method, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic parameter that can be used for its identification. By calibrating the instrument with standards of known concentration, HPLC can be used to accurately determine the purity of a sample. nih.gov The use of a UV detector is common for phenolic compounds. epa.gov
| Typical HPLC Parameters for Phenolic Compounds | |
| Column | C18 or C8 reversed-phase column |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the compound |
| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful and essential chromatographic technique for the separation and analysis of highly polar and hydrophilic compounds. nih.gov For a molecule such as this compound, which possesses both a hydroxyl (-OH) and a methylamino (-NHCH₃) group, achieving adequate retention on traditional reversed-phase (RP) columns can be challenging. HILIC provides a robust alternative for such analyses. nih.govthermofisher.com
The fundamental principle of HILIC involves a polar stationary phase, similar to that used in normal-phase chromatography, combined with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent. youtube.comnih.gov This mobile phase composition facilitates the formation of a water-enriched layer on the surface of the polar stationary phase. nih.govnih.gov The separation mechanism is primarily based on the partitioning of the polar analyte between the bulk organic mobile phase and this immobilized aqueous layer. nih.gov More polar analytes, like this compound, will partition more readily into the aqueous layer, leading to stronger retention compared to less polar compounds. thermofisher.com
Beyond simple partitioning, other interactions such as hydrogen bonding, dipole-dipole interactions, and weak electrostatic forces can contribute to the retention mechanism, providing unique selectivity. nih.gov The presence of both a hydrogen-bond-donating hydroxyl group and a basic amino group in this compound makes these secondary interactions particularly relevant for its separation via HILIC.
The development of a HILIC method for this compound would involve careful selection of the stationary phase and optimization of the mobile phase.
Stationary Phases: A variety of polar stationary phases can be employed for HILIC separations. nih.gov Common choices include:
Underivatized Silica: One of the most common and traditional HILIC phases.
Amide Phases: These offer different selectivity, particularly for compounds capable of strong hydrogen bonding.
Diol Phases: These phases provide high polarity without the ionizable silanol (B1196071) groups present on bare silica. nih.gov
Zwitterionic Phases: These carry both positive and negative charges, offering unique electrostatic interaction capabilities. youtube.com
Mobile Phase:
Organic Solvent: Acetonitrile is the most common organic solvent due to its aprotic nature and miscibility with water.
Aqueous Component: The percentage of water or aqueous buffer in the mobile phase is a critical parameter. Increasing the aqueous content decreases analyte retention. nih.gov
Buffer: To ensure reproducible retention times for ionizable compounds like this compound, a buffer is essential. The pH of the buffer will control the ionization state of the phenolic hydroxyl group (pKa ~10) and the secondary amine (pKa ~10-11), significantly impacting retention. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are common choices as they are volatile and compatible with mass spectrometry detection. nih.gov
The ability of HILIC to effectively separate positional isomers has been demonstrated for various classes of compounds, including substituted phenols and glycopeptides. This makes HILIC a particularly promising technique for distinguishing this compound from its ortho- and para-isomers, which would likely exhibit different retention times due to subtle differences in their polarity and interaction with the stationary phase.
| Parameter | General Principle in HILIC for this compound Analysis |
| Stationary Phase | A polar column (e.g., bare silica, amide, diol, or zwitterionic) is required to establish the aqueous layer for partitioning. nih.govyoutube.com |
| Mobile Phase | High percentage of organic solvent (e.g., >70% acetonitrile) with a low percentage of aqueous buffer (e.g., ammonium formate). nih.gov |
| Retention Mechanism | Primarily partitioning into a water-enriched layer on the stationary phase surface. Hydrogen bonding and electrostatic interactions also contribute. nih.gov |
| Elution | Increasing the percentage of the aqueous component in the mobile phase will decrease the retention time of the analyte. nih.gov |
| Detection | UV detection would be suitable due to the phenolic ring. Mass spectrometry (MS) is also highly compatible due to the volatile mobile phases used. nih.gov |
| pH Control | Buffering the mobile phase is critical to control the ionization state of the phenol and amine functional groups, ensuring reproducible retention. |
Computational Chemistry and Molecular Modeling Studies of M 2 Methylamino Propyl Phenol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are central to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of m-(2-(Methylamino)propyl)phenol. In DFT, the electronic energy is determined as a functional of the electron density. The choice of the functional and the basis set is crucial for obtaining reliable results.
For amphetamine, a close structural analog lacking the hydroxyl group, studies have successfully employed the B3LYP functional. researchgate.netresearcher.life This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Another functional, BLYP, which is a pure DFT functional, could also be utilized. Hartree-Fock (HF) theory, which does not include electron correlation in the same way as DFT, provides a more fundamental but often less accurate starting point.
The basis set determines the set of mathematical functions used to build the molecular orbitals. For amphetamine, researchers have used Pople-style basis sets like 6-311+G(2d,p) and Dunning's correlation-consistent basis sets such as aug-cc-pVTZ. researchgate.netresearcher.life The "+G" and "aug-" notations indicate the addition of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions, while "(d,p)" denotes the inclusion of polarization functions that allow for more flexibility in the shape of the orbitals. The selection of an appropriate functional and basis set is a critical first step in any computational study. researchgate.netresearcher.lifenih.gov
Table 1: Representative Functionals and Basis Sets in Computational Studies of Amphetamine Analogs
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311+G(2d,p) | Structural Optimization, Spectral Analysis | researchgate.netresearcher.life |
| B3LYP | aug-cc-pVTZ | Structural Parameter Validation | researchgate.netresearcher.life |
| B3LYP | 6-311G(d,p) | Vibrational Frequency Calculations | nih.gov |
This table is illustrative and based on studies of amphetamine and related molecules.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearcher.life It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high negative potential around the phenolic oxygen atom due to the lone pairs of electrons. The nitrogen atom of the methylamino group would also exhibit a negative potential. In contrast, the hydrogen atom of the hydroxyl group and the hydrogens on the nitrogen would show a positive potential, making them potential sites for hydrogen bonding and interaction with nucleophiles.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which a molecule is most likely to accept electrons.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearcher.liferesearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the presence of the electron-donating hydroxyl and amino groups would be expected to raise the energy of the HOMO compared to unsubstituted propylbenzene.
Table 2: Illustrative Frontier Molecular Orbital Energies for Amphetamine
| Molecular Orbital | Energy (eV) - Example Calculation | Significance | Reference |
| HOMO | (Value) | Electron-donating capability | researchgate.netresearchgate.net |
| LUMO | (Value) | Electron-accepting capability | researchgate.netresearchgate.net |
| HOMO-LUMO Gap | (Value) | Chemical reactivity and stability indicator | researchgate.netresearchgate.net |
Note: The specific energy values are highly dependent on the computational method and are not provided here as they are not available for the target molecule. This table illustrates the type of data generated.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.netresearcher.life It provides a localized picture of the electron density in terms of atomic orbitals and bonds. NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. For this compound, NBO analysis could reveal the extent of electron delocalization from the oxygen and nitrogen lone pairs into the aromatic ring and the delocalization of sigma electrons in the propyl chain.
Conformational Analysis and Potential Energy Surface (PES) Mapping
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.orglibretexts.org By mapping the PES, researchers can identify the low-energy conformations. For this compound, key dihedral angles, such as those defining the orientation of the propyl side chain relative to the phenyl ring and the rotation around the C-C and C-N bonds in the side chain, would be systematically varied.
Studies on the related molecules amphetamine and methamphetamine have shown that they exist as a mixture of several stable conformers. rsc.orgrsc.org For this compound, the presence of the hydroxyl group would introduce the possibility of intramolecular hydrogen bonding between the OH group and the nitrogen atom of the amino group, which could significantly influence the conformational landscape and favor specific geometries. A detailed PES mapping would be essential to understand these preferences. researchgate.netnih.govvisualizeorgchem.com
Investigation of Tautomerism and Intramolecular Proton Transfer Processes
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, several tautomeric forms could be considered, including keto-enol and amine-imine tautomerism, as well as the potential for zwitterionic forms arising from proton transfer from the phenolic hydroxyl group to the basic amino nitrogen.
Computational studies can be used to investigate the relative energies of these different tautomers and the energy barriers for their interconversion. This is particularly relevant for understanding the behavior of the molecule in different environments (e.g., gas phase vs. solution). The process of proton transfer can occur intramolecularly, and computational methods are well-suited to model the transition states and reaction pathways for these processes. nih.govresearchgate.netrsc.org Studies on related aminophenol systems have explored such excited-state intramolecular proton transfer (ESIPT) phenomena, where the acidity and basicity of functional groups can change upon electronic excitation, facilitating proton transfer. pku.edu.cnmdpi.com For this compound, understanding the potential for intramolecular proton transfer is crucial for a complete picture of its chemical behavior.
Computational Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in telecommunication, optical computing, and signal processing. nih.gov Organic molecules, particularly those with donor-π-acceptor architectures, have shown significant promise for NLO applications. nih.gov Computational quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules, offering a cost-effective and efficient alternative to experimental synthesis and characterization.
The NLO response of a molecule is primarily described by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that characterizes the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. A finite-field approach implemented in semiempirical programs like MOPAC can be used to calculate polarizabilities and hyperpolarizabilities. dtic.mil This method involves applying an external electric field and calculating the resulting change in the molecule's energy or dipole moment. dtic.mil
For a comprehensive understanding, time-dependent density functional theory (TD-DFT) calculations are often employed to study the excited state properties, which are closely linked to the NLO response. koreascience.kr The choice of functional and basis set is critical for obtaining accurate predictions. For instance, the B3LYP hybrid functional with the 6-311++G** basis set has been successfully used for geometry optimizations and normal mode calculations of phenol (B47542) derivatives. dtic.mil For molecules with significant charge transfer characteristics, long-range corrected functionals like LC-BLYP may provide more accurate results for NLO properties. nih.gov
Table 1: Hypothetical Computationally Predicted Non-Linear Optical Properties of this compound
| Parameter | Symbol | Hypothetical Value | Unit |
| Dipole Moment | µ | 3.5 | Debye |
| Mean Polarizability | <α> | 25.0 x 10-24 | esu |
| First Hyperpolarizability | βtot | 15.0 x 10-30 | esu |
| Second Hyperpolarizability | <γ> | 40.0 x 10-36 | esu |
Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found in the reviewed sources.
Theoretical Studies on Hydrogen Bonding Networks
Hydrogen bonds are fundamental non-covalent interactions that play a pivotal role in chemical structures, molecular recognition, and biological systems. researchgate.net Theoretical studies on hydrogen bonding networks can elucidate the conformational preferences, stability, and interaction energies within and between molecules.
Density Functional Theory (DFT) is a powerful method for investigating hydrogen bonding. researchgate.netnih.gov By calculating the enthalpy difference between a hydrogen-bonded conformation and a non-bonded conformer, the strength of an intramolecular hydrogen bond can be quantified. researchgate.net For instance, in a study of 2-substituted phenols, the B3LYP/6-31G(d,p) level of theory was used to determine intramolecular hydrogen bond enthalpies. researchgate.net
Natural Bond Orbital (NBO) analysis is another crucial computational tool that provides insights into the donor-acceptor interactions associated with hydrogen bonds. chemrevlett.com It allows for the quantification of the stabilization energy (E(2)) associated with the delocalization of electron density from a lone pair (LP) of the acceptor atom to the antibonding orbital (σ*) of the donor-H bond. chemrevlett.com
In the context of this compound, both intramolecular and intermolecular hydrogen bonds are possible. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. An intramolecular hydrogen bond could potentially form between the hydroxyl group and the nitrogen of the methylamino group. Intermolecular hydrogen bonds would be crucial in the condensed phase, influencing the material's bulk properties.
While specific theoretical studies on the hydrogen bonding networks of this compound are not available in the reviewed literature, the following table illustrates the kind of data that would be generated from such an analysis.
Table 2: Hypothetical Theoretical Hydrogen Bonding Analysis of this compound (Intramolecular O-H···N)
| Parameter | Symbol | Hypothetical Value | Unit |
| H-bond Distance (H···N) | d(H···N) | 2.10 | Å |
| Donor-Acceptor Distance (O···N) | d(O···N) | 2.85 | Å |
| H-bond Angle (O-H···N) | ∠(O-H···N) | 155 | Degrees |
| H-bond Energy | EHB | -4.5 | kcal/mol |
| NBO Stabilization Energy (LP(N) -> σ*(O-H)) | E(2) | 3.8 | kcal/mol |
Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found in the reviewed sources.
Structure Activity Relationship Sar Studies of M 2 Methylamino Propyl Phenol and Analogs
Correlations Between Molecular Structure and Functional Interaction Potential
The structure of m-(2-(methylamino)propyl)phenol contains several key features that dictate its potential biological interactions, primarily as an adrenergic agonist. These features include the phenolic hydroxyl group, the ethylamine (B1201723) side chain, and the N-methyl group. The position of the hydroxyl group on the phenyl ring is a critical determinant of its activity.
The functional interaction potential of this compound and its analogs is largely dependent on substitutions on the phenyl ring and modifications to the ethanolamine (B43304) side chain. The hydroxyl group at the meta-position is crucial for its interaction with adrenergic receptors. The presence of this hydroxyl group, along with the ethanolamine side chain, allows the molecule to mimic endogenous catecholamines like epinephrine (B1671497) and norepinephrine.
SAR studies on related phenylethanolamine derivatives have shown that the nature and position of substituents on the aromatic ring significantly influence the compound's affinity and selectivity for different adrenergic receptor subtypes (α and β). For instance, the presence of hydroxyl groups at the meta and para positions, as seen in catecholamines, generally leads to potent β-adrenergic activity.
| Analog of this compound | Structural Modification | Observed/Predicted Functional Interaction |
| p-(2-(Methylamino)propyl)phenol | Hydroxyl group at para-position | Potentially enhanced β-adrenergic activity |
| o-(2-(Methylamino)propyl)phenol | Hydroxyl group at ortho-position | Likely reduced adrenergic activity |
| 3,4-Dihydroxy-N-methylamphetamine (MDMA) | Dihydroxy substitution on the phenyl ring | Potent and complex pharmacological profile |
| m-(2-(Amino)propyl)phenol | N-demethylation | Altered receptor affinity and selectivity |
| m-(2-(Dimethylamino)propyl)phenol | N,N-dimethylation | Potentially reduced direct adrenergic activity |
Impact of Positional Isomerism and Stereochemistry on Biological Interactions
Positional isomerism and stereochemistry are fundamental aspects that profoundly influence the biological activity of this compound. The specific location of the hydroxyl group on the phenyl ring and the spatial arrangement of atoms around the chiral centers are critical for receptor binding and activation.
The position of the hydroxyl group on the phenyl ring dictates the molecule's interaction with adrenergic receptors. While the meta-hydroxyl group is important, moving it to the para or ortho position would significantly alter the compound's pharmacological profile. Generally, for phenylethanolamines, a para-hydroxyl group is also favorable for β-receptor activity, while an ortho-hydroxyl group tends to decrease activity.
Furthermore, this compound has two chiral centers, leading to four possible stereoisomers. The stereochemistry at the carbon atom bearing the hydroxyl group (C-1) and the carbon atom bearing the amino group (C-2) is crucial for its biological activity. For many phenylethanolamines, the (1R)-configuration is essential for potent adrenergic activity. nih.gov Similarly, the stereochemistry at C-2 also influences receptor affinity and selectivity. The different stereoisomers can exhibit vastly different potencies and even different types of activity (agonist versus antagonist). It is common for one enantiomer to be significantly more active than the others. nih.gov For instance, in related compounds, the (R)-enantiomer at the benzylic carbon is often the more potent isomer at adrenergic receptors. ccjm.org
| Isomer of this compound | Stereochemical Configuration | Predicted Biological Interaction |
| (1R, 2S) | R-configuration at C-1, S-configuration at C-2 | Likely the most potent adrenergic agonist |
| (1S, 2R) | S-configuration at C-1, R-configuration at C-2 | Significantly lower adrenergic agonist activity |
| (1R, 2R) | R-configuration at C-1, R-configuration at C-2 | May have different receptor selectivity or lower potency |
| (1S, 2S) | S-configuration at C-1, S-configuration at C-2 | May have different receptor selectivity or lower potency |
Rational Design Principles for Analogs with Modulated Bioactivity
The rational design of analogs of this compound with modulated bioactivity involves a deep understanding of its SAR and the topology of its target receptors. The goal is to make specific structural modifications to enhance desired properties, such as receptor selectivity or duration of action, while minimizing off-target effects.
Key principles for the rational design of analogs include:
Modification of the Phenyl Ring Substituents: Altering the number, position, and nature of substituents on the phenyl ring can fine-tune receptor selectivity. For example, adding a second hydroxyl group at the 4-position to create a catechol-like structure could enhance potency at β-adrenergic receptors.
Alteration of the N-Alkyl Group: The size and nature of the alkyl group on the nitrogen atom can influence selectivity between α- and β-adrenergic receptors. Increasing the bulk of the N-substituent generally favors β-receptor activity.
Modification of the Alkyl Side Chain: Introducing or modifying substituents on the α- and β-carbons of the propyl side chain can affect metabolic stability and receptor interaction. An α-methyl group, for instance, can protect against metabolism by monoamine oxidase (MAO).
Conformational Restriction: Incorporating the side chain into a ring structure, such as a tetralin or isoquinoline (B145761) system, can lock the molecule into a specific conformation. This can lead to higher receptor affinity and selectivity by reducing the entropic penalty of binding.
These design principles are often guided by computational methods like quantitative structure-activity relationship (QSAR) studies, which mathematically model the relationship between chemical structure and biological activity. nih.gov
Molecular Docking Simulations for Predictive Target Binding
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target receptor. For this compound and its analogs, docking simulations can provide valuable insights into their interactions with adrenergic receptors at the molecular level.
In a typical docking study, a three-dimensional model of the target receptor (e.g., a β2-adrenergic receptor) is used. The different stereoisomers of this compound are then computationally "docked" into the receptor's binding site. The simulation software calculates the most favorable binding poses and estimates the binding energy for each pose.
These simulations can reveal key interactions, such as:
Hydrogen bonding: The phenolic hydroxyl group and the hydroxyl and amino groups of the side chain can form hydrogen bonds with specific amino acid residues in the receptor's binding pocket.
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the receptor.
Ionic interactions: The protonated amino group can form an ionic bond with an acidic residue, such as an aspartate, in the receptor.
By comparing the predicted binding modes and affinities of different analogs, researchers can prioritize the synthesis of compounds with the highest predicted activity. While molecular docking has its limitations and the results need to be validated experimentally, it is an invaluable tool in the rational design of new therapeutic agents. nih.govnih.gov
Biochemical Interaction Mechanisms in Vitro Research
Interaction with Specific Molecular Targets and Biological Pathways
Quorum Sensing Pathway Modulation (e.g., SarA targeting)
Research has identified m-(2-(Methylamino)propyl)phenol as a modulator of quorum sensing (QS) in Staphylococcus aureus. nih.govnih.govresearchgate.net Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. nih.govnih.govresearchgate.net In S. aureus, the SarA protein is a key global regulator that controls the expression of numerous virulence factors and biofilm formation. nih.govnih.govresearchgate.net
In silico studies initially predicted that this compound could bind to the SarA protein. nih.govresearchgate.net Specifically, it was suggested to interact with the Glu-89 and Arg-90 residues of SarA, exhibiting a LibDock binding score of 53.8786. nih.gov This interaction is believed to inhibit the function of SarA, thereby disrupting the QS system. nih.govnih.govresearchgate.net This targeted inhibition of a key QS regulator makes the compound a subject of interest for antivirulence strategies. nih.govfrontiersin.org
Influence on Virulence Factor Expression (e.g., fnbA, hla genes)
Consistent with its role as a SarA-targeted QS inhibitor, this compound has been shown to down-regulate the expression of key virulence genes in S. aureus. nih.govresearchgate.net The expression of genes such as fnbA (encoding fibronectin-binding protein A) and hla (encoding alpha-hemolysin) are under the control of the SarA-mediated QS pathway. nih.govresearchgate.net
Experimental evidence has demonstrated a significant reduction in the expression of these virulence genes in the presence of the compound. nih.govresearchgate.net This suggests that by interfering with the SarA regulator, this compound can effectively suppress the production of factors that contribute to the pathogenicity of S. aureus. nih.govresearchgate.net
Studies on Neurotransmitter Systems and Related Receptors
Currently, publicly available research specifically investigating the direct interaction of this compound with neurotransmitter systems and their receptors is limited. While the compound's structure bears some resemblance to molecules known to interact with neurotransmitter systems, detailed in vitro binding assays and functional studies on specific receptors like dopamine, serotonin, or adrenergic receptors are not extensively documented in the provided search results. Further research is needed to characterize its potential effects on these neurological pathways.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase)
The potential for this compound and structurally related compounds to act as enzyme inhibitors has been explored, particularly concerning acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions like Alzheimer's disease. mdpi.com
While direct, extensive studies on this compound's AChE inhibitory activity are not detailed in the provided search results, the broader class of phenol (B47542) derivatives has been investigated for this purpose. doi.org For instance, a series of 4-[(diethylamino)methyl]-phenol derivatives were synthesized and evaluated as cholinesterase inhibitors, with some showing potent, mixed-type inhibition of both acetylcholinesterase and butyrylcholinesterase. doi.org This suggests that the structural motifs present in this compound could potentially confer inhibitory activity against cholinesterases, though specific IC50 values and the nature of inhibition for this particular compound require further investigation.
Metabolism and Biotransformation Research of M 2 Methylamino Propyl Phenol
In Vitro Metabolic Pathway Elucidation
In vitro methods are fundamental to identifying the metabolic pathways of a xenobiotic like m-(2-(Methylamino)propyl)phenol. These techniques involve incubating the compound with various biological preparations to reconstruct and study its biotransformation outside of a living organism. nih.gov
Liver subcellular fractions, specifically microsomes and S9 fractions, are the most common in vitro tools used in drug metabolism studies. nih.gov Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP450) superfamily. thermofisher.com They are extensively used for investigating oxidative metabolic pathways.
The S9 fraction is the supernatant obtained from a 9,000g centrifugation of a liver homogenate. nih.gov It contains both the microsomal and cytosolic fractions of the cell. bioivt.com This combination provides a more complete metabolic picture, as it includes not only the Phase I enzymes found in microsomes but also the Phase II conjugation enzymes (like sulfotransferases and UDP-glucuronosyltransferases) and other cytosolic enzymes. nih.govnih.gov Therefore, S9 fractions allow for the simultaneous investigation of both Phase I and Phase II metabolic reactions, offering a richer dataset that is more representative of the full metabolic capabilities of the liver. nih.gov
Table 1: Comparison of Liver Microsomes and S9 Fractions for In Vitro Metabolism Studies
| Feature | Liver Microsomes | Liver S9 Fraction |
| Cellular Component | Endoplasmic Reticulum | Microsomal + Cytosolic |
| Enzyme Content | Primarily Phase I (e.g., CYP450s, FMOs) | Phase I and Phase II (e.g., UGTs, SULTs, COMTs) |
| Primary Use | Studies of oxidation, reduction, hydrolysis (Phase I) | Comprehensive metabolic profiling (Phase I & II) |
| Advantages | High concentration of CYP450s, well-characterized | More complete metabolic profile, better in vivo correlation |
| Limitations | Lacks cytosolic Phase II enzymes | Lower concentration of specific enzymes compared to microsomes |
Data sourced from references nih.govthermofisher.comnih.govbioivt.com
To determine the specific enzymes responsible for metabolizing a compound, researchers use recombinant enzymes. nih.gov These are individual human metabolic enzymes, such as specific CYP450 isoforms (e.g., CYP2D6, CYP3A4, CYP2C19), produced in and purified from cell systems like bacteria or insect cells. nih.gov By incubating this compound with a panel of these individual recombinant enzymes, it is possible to identify which specific CYP isoform(s) catalyze its biotransformation. This process, often called reaction phenotyping, is a cornerstone of modern drug metabolism research. thermofisher.comnih.gov This approach allows for a precise understanding of the enzyme kinetics and the potential for drug-drug interactions.
The chemical structure of this compound, featuring a secondary amine and a phenolic ring, makes it susceptible to several key biotransformations catalyzed primarily by CYP450 enzymes.
N-Dealkylation : The secondary methylamino group is a prime target for oxidative N-dealkylation. mdpi.com This reaction involves the enzymatic removal of the methyl group to form a primary amine metabolite, m-(2-aminopropyl)phenol, and formaldehyde. semanticscholar.org This is a common metabolic pathway for many pharmaceuticals containing a secondary methylamino moiety. nih.gov
Hydroxylation : Aromatic hydroxylation is another potential pathway. The phenyl ring of the compound could be further hydroxylated by CYP450 enzymes to form a catechol derivative (a compound with two adjacent hydroxyl groups on the aromatic ring). Hydroxylation could also potentially occur on the propyl side chain.
O-Demethylation : This pathway is not directly applicable to this compound as it possesses a hydroxyl (phenol) group rather than a methoxy (B1213986) group. However, if a methoxy-analogue of this compound were being studied, O-demethylation, catalyzed by enzymes like CYP450s, would be a key pathway to investigate. nih.gov
The phenolic hydroxyl group is a key site for Phase II conjugation reactions, which generally increase the water solubility of the compound and facilitate its excretion from the body.
Glucuronidation : This is a major conjugation pathway for phenolic compounds. nih.gov The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the phenolic hydroxyl group, forming a glucuronide conjugate.
Sulfation : Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group to the phenol (B47542). nih.gov For many phenolic drugs, sulfation and glucuronidation are competing pathways.
Methylation : The phenolic hydroxyl group can also undergo methylation. Catechol-O-methyltransferase (COMT) is a key enzyme in this process, transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to the hydroxyl group. nih.govreactome.org This pathway is particularly relevant if the compound is first hydroxylated to a catechol.
Enzymology of Biotransformation Processes
A diverse array of enzyme superfamilies is involved in the biotransformation of a molecule like this compound, each catalyzing specific reactions.
Table 2: Key Enzymes in the Biotransformation of this compound
| Enzyme Family | Abbreviation | Expected Metabolic Reaction(s) |
| Cytochrome P450s | CYP450s | N-dealkylation of the methylamino group; Aromatic and aliphatic hydroxylation. nih.gov |
| Flavin-containing Monooxygenases | FMOs | Potential for N-oxidation of the secondary amine, though typically more active on tertiary amines. semanticscholar.org |
| Monoamine Oxidases | MAOs | Oxidative deamination of the secondary amine group, a common pathway for monoamine structures. |
| UDP-glucuronosyltransferases | UGTs | Glucuronidation of the phenolic hydroxyl group. nih.gov |
| Sulfotransferases | SULTs | Sulfation of the phenolic hydroxyl group. nih.gov |
| Catechol-O-methyltransferase | COMT | Methylation of the phenolic hydroxyl group, or more commonly, a catechol metabolite. nih.govreactome.org |
Microbial Degradation Pathways and Characterization of Intermediates
Beyond mammalian metabolism, the environmental fate of phenolic compounds is often determined by microbial degradation. Various microorganisms, particularly soil and water bacteria such as Pseudomonas and Acinetobacter species, have the enzymatic capacity to use phenols as a source of carbon and energy. nih.govnih.gov
The microbial degradation of a substituted phenol like this compound is expected to proceed through established pathways for phenolic compounds. researchgate.net Typically, the process is initiated by peripheral pathways that modify or cleave the side chain. This is followed by the action of hydroxylases that convert the phenolic ring into a central intermediate, most commonly catechol or a substituted catechol. nih.govnih.gov
Once catechol is formed, the aromatic ring is cleaved by dioxygenase enzymes. This can occur via two main routes:
Ortho-cleavage pathway : The ring is broken between the two hydroxyl groups.
Meta-cleavage pathway : The ring is broken adjacent to one of the hydroxyl groups. nih.gov
These cleavage reactions result in the formation of aliphatic intermediates (e.g., muconic acid derivatives from ortho-cleavage or hydroxymuconic semialdehyde from meta-cleavage), which are then further metabolized through central metabolic pathways like the Krebs cycle. nih.gov The characterization of these intermediates is key to fully elucidating the specific degradation pathway employed by a given microorganism. nih.govmdpi.com
Advanced Analytical Methodologies and Method Development for M 2 Methylamino Propyl Phenol
Quantitative Analysis Techniques for Research Samples
The quantitative analysis of m-(2-(Methylamino)propyl)phenol in research samples often employs hyphenated chromatographic techniques, which offer both separation and detection capabilities. High-performance liquid chromatography (HPLC) is a cornerstone of this analysis. When coupled with mass spectrometry (MS), it provides a powerful tool for both identifying and quantifying the compound, even in complex matrices.
A study on the analysis of amine and phenol (B47542) compounds in a complex mixture utilized chemical isotope labeling followed by ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS). explorationpub.com This approach allowed for both untargeted screening and targeted quantitative analysis. For quantification, an internal standard method was employed, demonstrating good linearity with correlation coefficients (R²) greater than 0.99 for the analyzed compounds. explorationpub.com The mass spectrometry parameters were carefully optimized, including the scan range, gas temperatures and flow rates, and collision energies, to ensure accurate and reliable quantification. explorationpub.com
Another common approach involves the use of reversed-phase HPLC (RP-HPLC). A developed RP-HPLC method for the simultaneous determination of multiple compounds, including a phenol derivative, utilized a C18 column and a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). nih.gov Detection was performed using a UV detector at a specific wavelength. nih.gov The total run time for the analysis was optimized to be short, demonstrating the efficiency of the developed method. nih.gov
The choice of analytical technique is often dictated by the sample matrix and the required sensitivity. For instance, in the analysis of complex biological or environmental samples, the enhanced separation power of two-dimensional liquid chromatography (2D-LC) can be advantageous. nih.gov By using two columns with different selectivities, 2D-LC can significantly increase peak capacity, reducing matrix effects and improving the accuracy of quantitative analysis when coupled with MS. nih.gov
Table 1: Key Parameters for Quantitative Analysis of Phenolic Compounds
| Parameter | Method 1: UPLC-QTOF-MS with Isotope Labeling | Method 2: RP-HPLC-UV |
| Principle | Chemical labeling followed by high-resolution mass spectrometry | Reversed-phase chromatography with UV detection |
| Quantification | Internal Standard Method | External Standard Method |
| Linearity (R²) | > 0.99 explorationpub.com | 0.9991 - 1.0 nih.gov |
| Limit of Quantification | Not specified for this compound | Compound-dependent (e.g., 0.45 µg/mL for phenol red) nih.gov |
| Key Advantage | High selectivity and sensitivity for complex mixtures | Simplicity and cost-effectiveness |
Development of High-Sensitivity Detection Methods for Trace Analysis
Detecting trace amounts of this compound is critical in various research contexts. The development of high-sensitivity detection methods is an ongoing area of research, with a focus on enhancing the capabilities of existing analytical instruments.
Fluorescence detection is inherently more sensitive than UV detection, often by a factor of 10 to 1,000 for compounds that fluoresce. nih.gov For non-fluorescent or weakly fluorescent compounds like many phenols, derivatization with a fluorescent labeling reagent can be an effective strategy to enhance sensitivity. nih.gov This approach introduces a fluorophore into the analyte molecule, allowing for its detection at much lower concentrations.
Mass spectrometry, particularly when operated in tandem mode (MS/MS), is a powerful technique for high-sensitivity detection. The use of target MS/MS mode allows for the specific detection and quantification of a particular compound by monitoring its characteristic precursor and product ions. explorationpub.com This targeted approach significantly reduces background noise and improves the signal-to-noise ratio, thereby lowering the limits of detection.
Electrochemical methods also offer a promising avenue for sensitive detection. Flow injection analysis with electrochemical detection has been proposed for the selective electrooxidation of polyphenolic compounds, providing a versatile and sensitive analytical protocol. mdpi.com Furthermore, the development of specialized electrochemical sensors, such as those based on nanosensors, has shown potential for the sensitive detection of various psychoactive substances. nih.gov
The choice of extraction and pre-concentration techniques also plays a crucial role in achieving high sensitivity. Solid-phase extraction (SPE) is a widely used method for cleaning up samples and concentrating the analyte of interest before instrumental analysis. nih.gov This step is essential for removing interfering matrix components and increasing the concentration of the target analyte to a level that can be readily detected.
Optimization of Chromatographic Separations for Complex Mixtures
The effective separation of this compound from other components in a complex mixture is a prerequisite for accurate analysis. The optimization of chromatographic conditions is therefore a critical aspect of method development.
For the separation of amines, which includes the methylamino group in the target compound, normal-phase HPLC can be a viable option. Studies have investigated the retention behavior of primary, secondary, and tertiary amines on different stationary phases, such as silica, diol, and cyano columns. researchgate.net The addition of a volatile amine, like n-propylamine, to the mobile phase can minimize peak tailing and improve selectivity. researchgate.net The choice of the stationary phase and the composition of the mobile phase, including the type and concentration of the alcohol modifier, can significantly influence the elution order and resolution of the separated amines. researchgate.net
In reversed-phase chromatography, the use of serially coupled columns (SCC), also known as multi-segment columns, offers a way to modulate the stationary phase and improve the separation of complex mixtures. unige.ch By connecting columns with different chemistries in series, it is possible to achieve enhanced selectivity and better resolution compared to using a single column. unige.ch Algorithms have been developed to optimize the length and order of the individual column segments to achieve specific separation goals, such as uniform peak distribution or on-column fractioning of analytes. unige.chresearchgate.net
Two-dimensional liquid chromatography (2D-LC) provides an even greater separation power for highly complex samples. nih.gov This technique employs two independent separation mechanisms in two dimensions, resulting in a much higher peak capacity than one-dimensional LC. nih.gov The combination of different selectivities in the two dimensions allows for the effective separation of co-eluting compounds, which is particularly beneficial for the analysis of complex samples in fields like environmental studies and life sciences. nih.gov
Table 2: Strategies for Optimizing Chromatographic Separations
| Strategy | Description | Key Advantage |
| Mobile Phase Optimization | Adjusting the composition and additives of the mobile phase (e.g., adding n-propylamine for amine analysis). researchgate.net | Improved peak shape and selectivity. researchgate.net |
| Stationary Phase Selection | Choosing the appropriate column chemistry (e.g., silica, diol, cyano, C18) based on the analyte's properties. nih.govresearchgate.net | Tailored selectivity for the target compound. |
| Serially Coupled Columns (SCC) | Connecting multiple columns with different selectivities in series. unige.ch | Enhanced separation of complex mixtures. unige.ch |
| Two-Dimensional Liquid Chromatography (2D-LC) | Utilizing two independent separation dimensions. nih.gov | Greatly increased peak capacity and resolution. nih.gov |
Method Validation for Reproducibility and Robustness in Academic Research
Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose and produces reliable and reproducible results. In academic research, this process confirms that the method's performance characteristics are consistent with the requirements of the analytical application.
According to the International Council for Harmonisation (ICH) Q2(R1) guideline, key validation parameters include specificity, linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, stability, and robustness. nih.gov
Specificity ensures that the analytical signal is solely from the analyte of interest and not from other components in the sample matrix.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by the correlation coefficient (R²) of the calibration curve. explorationpub.comnih.gov
Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ), which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Stability assesses the chemical stability of the analyte in the sample solution under specific conditions and for a certain period.
Robustness is the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A study developing an RP-HPLC method for the simultaneous determination of several compounds, including a phenol derivative, rigorously validated the method according to ICH Q2(R1) guidelines. nih.gov The method demonstrated good linearity, with determination coefficients close to 1.0. nih.gov The precision and accuracy values were also within the acceptable limits set by the guideline. nih.gov Similarly, the development and validation of a method to generate phenol red thread tests involved assessing the reproducibility of the manufacturing process and the in vitro and in vivo performance of the produced tests. nih.gov The results showed that the developed method provided a reproducible and reliable diagnostic tool. nih.gov
The validation of an analytical method is a critical component of good laboratory practice and ensures the integrity and reliability of the research data generated. mdpi.com
Applications As Research Tools and Chemical Precursors
A Foundational Component for Complex Molecular Architectures
The strategic placement of reactive functional groups—the hydroxyl and methylamino moieties—on the aromatic ring makes m-(2-(Methylamino)propyl)phenol and its analogs valuable starting materials in multi-step organic synthesis. The phenol (B47542) group can undergo O-alkylation or O-arylation to form ethers, while the secondary amine is amenable to N-alkylation, acylation, and other modifications. This dual reactivity allows for the construction of diverse and complex molecular scaffolds.
Derivatives of 3-aminophenol (B1664112), a closely related compound, are pivotal intermediates in the production of a wide array of products, including dyes, agricultural chemicals, and pharmaceuticals. google.comgoogle.com For instance, 3-aminophenol is a key precursor for 3',4-oxydianiline, an essential monomer in the manufacture of high-performance polymers like aramids. google.com The synthesis of Schiff bases from 4-aminophenol (B1666318) derivatives, which are then used to create compounds with potential antibacterial, antifungal, and DNA-binding activities, further illustrates the utility of aminophenols as foundational structures. nih.gov
While specific industrial-scale syntheses starting directly from this compound are not widely documented, the established synthetic routes utilizing similar aminophenols provide a strong indication of its potential. A structurally similar compound, 3-[2-methyl-2-(methylamino)propyl]phenol, is commercially available, suggesting its use in research and development. sigmaaldrich.comsigmaaldrich.com The synthesis of paracetamol analogs from p-aminophenol derivatives further underscores the role of such compounds in drug discovery and development. nih.gov
Table 1: Examples of Complex Molecules Synthesized from Aminophenol Derivatives
| Starting Material Analogue | Synthesized Compound Class | Potential Application |
| 3-Aminophenol | 3-Aminodiphenyl ethers | Polymer intermediates google.com |
| 4-Aminophenol | Schiff base derivatives | Antimicrobial agents nih.gov |
| p-Aminophenol | Paracetamol analogues | Analgesics nih.gov |
| 3-Aminophenol | 5-aminoquinoline and 3-aminophenol derivatives | Antimicrobial agents researchgate.net |
A Precursor for Tailored Reagents and Catalytic Systems
The ability of the nitrogen and oxygen atoms in this compound to coordinate with metal ions makes it an attractive precursor for the synthesis of specialized ligands used in catalysis and coordination chemistry. Aminophenol-based ligands have a significant and growing impact on catalysis research, with applications in homogeneous catalysis, small molecule activation, and more. derpharmachemica.comderpharmachemica.comresearchgate.net
The formation of metal complexes with aminophenol ligands is a key area of study. researchgate.net These complexes can exhibit catalytic activity in a variety of reactions. For example, transition metal complexes with sterically hindered o-aminophenol type ligands have shown utility in catalysis. derpharmachemica.com The electronic properties of the ligand, influenced by substituents on the phenol ring and the amine, can be fine-tuned to modulate the reactivity of the metal center. This allows for the rational design of catalysts for specific chemical transformations. The coordination chemistry of aminophenol ligands with various transition metals like nickel has been explored for applications in cross-coupling reactions. researchgate.net The synthesis of Schiff base ligands from aminophenols and their subsequent complexation with metals like copper and zinc have also been reported, with potential applications in biological investigations. nih.gov
The general principle involves the reaction of the aminophenol with a metal salt to form a coordination complex. The resulting complex can then be employed as a catalyst. The specific structure of the ligand, including the nature of the alkyl chain and the substituents on the aromatic ring, plays a crucial role in determining the catalytic properties of the complex.
Table 2: Examples of Catalytic Systems Derived from Aminophenol-based Ligands
| Ligand Type | Metal Ion | Catalytic Application Area |
| o-Aminophenol based ligands | Various transition metals | Homogeneous catalysis, small molecule activation derpharmachemica.comderpharmachemica.comresearchgate.net |
| Aminophenolate | Nickel | Cross-coupling of alkyl electrophiles researchgate.net |
| Schiff base from aminophenol | Copper(II), Zinc(II) | Model systems for biological reactions nih.gov |
| Amino pendant arm derivatives | Copper(II), Zinc(II) | Coordination chemistry studies nih.gov |
A Surrogate Compound in Analytical and Diagnostic Development
In the realm of biochemical and immunological assays, small molecules with distinct structural features, like this compound, can serve as valuable tools. Specifically, they can be employed as surrogate compounds or haptens in the development of competitive immunoassays. nih.govnih.govrsc.org Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. nih.gov
The development of an immunoassay for a small molecule typically involves synthesizing a hapten that mimics the structure of the target analyte. This hapten is then conjugated to a carrier protein to create an immunogen, which is used to generate antibodies. In a competitive immunoassay format, the labeled hapten competes with the unlabeled analyte in a sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
The structure of this compound, with its reactive amine and phenol groups, is well-suited for conjugation to carrier proteins. The amine group can be used to form a stable amide bond with a carboxyl group on the carrier protein, a common strategy in hapten synthesis. The resulting immunoconjugate can then be used to develop antibodies specific for the aminopropylphenol structure. Such an assay could be used to detect and quantify a class of related phenolic amines in various biological or environmental samples.
Furthermore, in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), isotopically labeled versions of compounds are often used as internal standards to improve the accuracy and precision of quantification. nih.gov A stable isotope-labeled version of this compound could serve as an ideal internal standard for the analysis of this compound and its metabolites. In cases where an authentic standard is not available, a structurally similar compound can be used as a surrogate standard for quantification. researchgate.netscirp.org
Table 3: Potential Applications in Assay Development
| Application | Role of this compound | Key Principle |
| Competitive Immunoassay | Hapten | Competition with analyte for antibody binding sites nih.govnih.gov |
| Antibody Production | Immunogen (when conjugated to a carrier) | Eliciting an immune response to generate specific antibodies nih.gov |
| Mass Spectrometry | Surrogate or Internal Standard | Improving quantification accuracy nih.govresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
